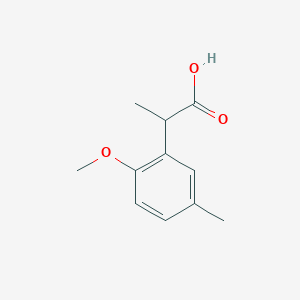

2-(2-Methoxy-5-methylphenyl)propanoic acid

Description

Contextualization within Arylpropanoic Acid Derivatives in Medicinal and Organic Chemistry

Arylpropanoic acid derivatives represent a critical class of organic compounds, renowned for their pharmacological activities. This group, often referred to as "profens," includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen. orgsyn.org The core structure of a 2-arylpropanoic acid is fundamental to their biological activity, which primarily involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

The general structure of these compounds allows for diverse substitutions on the aryl ring, which in turn modulates their potency, selectivity, and pharmacokinetic properties. 2-(2-Methoxy-5-methylphenyl)propanoic acid fits squarely within this chemical family, and its specific substitution pattern—a methoxy (B1213986) group at the 2-position and a methyl group at the 5-position—influences its steric and electronic properties, thereby distinguishing its potential applications and biological interactions from other members of the profen family.

Significance as a Versatile Synthetic Intermediate and Building Block

Beyond its potential as a standalone pharmacologically active agent, this compound serves as a valuable synthetic intermediate and building block in organic synthesis. Organic building blocks are functionalized molecules that act as the foundational components for constructing more complex molecular architectures. nih.gov The carboxylic acid and the chiral center at the alpha-position of the propanoic acid chain are key reactive sites that allow for a variety of chemical transformations.

The presence of the methoxy and methyl groups on the aromatic ring can direct further electrophilic aromatic substitution reactions, offering pathways to a range of polysubstituted aromatic compounds. Furthermore, the carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, and alcohols, expanding its synthetic utility. This versatility makes it a crucial precursor in the multi-step synthesis of complex target molecules, including novel pharmaceutical candidates and materials with specific properties.

Overview of Key Research Domains Pertaining to this compound

Research involving this compound and its derivatives spans several key domains:

Medicinal Chemistry: The primary focus is on the design and synthesis of new therapeutic agents. Given its structural similarity to established NSAIDs, researchers explore its potential as an anti-inflammatory, analgesic, or antipyretic agent. Modifications of its structure are aimed at discovering compounds with improved efficacy, better safety profiles, or novel mechanisms of action. For instance, the synthesis of chiral derivatives is of particular interest, as different enantiomers of 2-arylpropanoic acids often exhibit distinct pharmacological and toxicological profiles. nih.gov

Asymmetric Synthesis: The chiral nature of this compound makes it a significant target and tool in asymmetric synthesis. Research in this area focuses on developing stereoselective methods to synthesize specific enantiomers of the acid. researchgate.netnih.gov These enantiomerically pure forms are crucial for studying stereospecific biological activities and for the development of chiral drugs. Moreover, the chiral scaffold of the molecule itself can be utilized to induce stereoselectivity in other chemical reactions. researchgate.netencyclopedia.pubnih.gov

Organic Synthesis and Methodology Development: The compound is also employed in the development of new synthetic methodologies. General methods for the synthesis of 2-arylpropanoic acids are often tested using a variety of substituted starting materials, including those that would lead to the formation of this compound. orgsyn.orgnih.gov These studies contribute to the broader toolkit of synthetic organic chemists, enabling the efficient construction of this important class of molecules.

Interactive Data Tables

Below are tables summarizing key information about this compound and related concepts.

Table 1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 76650-25-4 fluorochem.co.uk |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Canonical SMILES | CC1=CC(=C(C=C1)OC)C(C)C(=O)O |

| InChI Key | WGFKUQSJXUEQSQ-UHFFFAOYSA-N fluorochem.co.uk |

Table 2: General Synthetic Approaches for 2-Arylpropanoic Acids

| Method | Description | Key Features |

| Carbonylation of Aryl Halides/Olefins | Palladium-catalyzed carbonylation of aryl halides or aryl-substituted olefins in the presence of a carbon monoxide source. | High regioselectivity, applicable to a wide range of substrates. orgsyn.orggoogle.comgoogle.com |

| Methylation of Arylacetic Acids | α-Methylation of the corresponding arylacetic acid or its derivatives using a methylating agent. | A direct approach to introduce the methyl group at the α-position. orgsyn.org |

| Asymmetric Hydrovinylation | A multi-step process starting with the asymmetric hydrovinylation of a vinyl arene, followed by oxidative cleavage. | Yields nearly enantiomerically pure products. researchgate.netnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-(2-methoxy-5-methylphenyl)propanoic acid |

InChI |

InChI=1S/C11H14O3/c1-7-4-5-10(14-3)9(6-7)8(2)11(12)13/h4-6,8H,1-3H3,(H,12,13) |

InChI Key |

WGFKUQSJXUEQSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(C)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies

Established Synthetic Pathways for Arylpropanoic Acids and Analogues

The construction of the 2-arylpropanoic acid scaffold can be achieved through several established synthetic routes. These methods, including indirect alkylation, arylation, and carbonylation reactions, offer versatile approaches to the target molecule and its analogues.

Indirect Alkylation and Arylation Approaches

Indirect alkylation and arylation methods provide a reliable means of forming the core structure of 2-(2-Methoxy-5-methylphenyl)propanoic acid. A common strategy involves the α-methylation of a precursor containing the aryl group.

One such approach is the mono-c-methylation of arylacetonitriles. orgsyn.org This method utilizes dimethyl carbonate (DMC) as a methylating agent in the presence of a base. orgsyn.org The resulting 2-arylpropionitrile can then be hydrolyzed to the corresponding carboxylic acid. orgsyn.org This procedure is known for its high selectivity towards mono-methylation, minimizing the formation of dimethylated by-products. orgsyn.org The reaction has been successfully applied to a variety of arylacetonitriles, including methoxy-substituted analogues. orgsyn.org

Table 1: Mono-methylation of Substituted Arylacetonitriles with Dimethyl Carbonate

| Entry | Aryl Group | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | 2-Phenylpropionitrile | 98 |

| 2 | p-Methoxyphenyl | 2-(4-Methoxyphenyl)propionitrile | 98 |

| 3 | o-Methoxyphenyl | 2-(2-Methoxyphenyl)propionitrile | 97 |

| 4 | m-Methoxyphenyl | 2-(3-Methoxyphenyl)propionitrile | 98 |

Data derived from a study on the methylation of various arylacetonitriles and serves as a model for the synthesis of the 2-(2-Methoxy-5-methylphenyl)propionitrile precursor. orgsyn.org

Direct arylation of propanoic acid derivatives represents another key strategy. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of the crucial C-C bond between the aryl group and the propanoic acid moiety.

Carbonylation Reactions

Carbonylation reactions offer a direct and efficient route to 2-arylpropanoic acids by introducing a carboxylic acid group into a suitable precursor. A prominent example is the palladium-catalyzed hydroxycarbonylation of vinyl arenes or 1-arylethanols. mdpi.com This method involves the reaction of the substrate with carbon monoxide and water in the presence of a palladium catalyst. mdpi.com

A flexible two-step, one-pot procedure has been developed that combines a Heck reaction of an aryl bromide with ethylene (B1197577) to form a styrene (B11656) derivative, which is then subjected to hydroxycarbonylation without the need to isolate the intermediate. mdpi.com This cascade transformation demonstrates high regioselectivity, favoring the formation of the branched 2-arylpropanoic acid isomer. mdpi.com The use of specialized phosphine (B1218219) ligands, such as neoisopinocampheyldiphenylphosphine (NISPCDPP), has been shown to be effective for this process. mdpi.com

Table 2: Palladium-Catalyzed Two-Step, One-Pot Synthesis of 2-Arylpropanoic Acids

| Entry | Aryl Bromide | Ligand | Overall Yield (%) |

|---|---|---|---|

| 1 | 4-Bromoanisole (B123540) | NISPCDPP | 89 |

| 2 | 2-Bromo-6-methoxynaphthalene | NISPCDPP | 85 |

| 3 | 4-Bromobiphenyl | NISPCDPP | 75 |

| 4 | 3-Bromobiphenyl | NISPCDPP | 68 |

This table showcases the versatility of the one-pot Heck-carbonylation sequence for the synthesis of various 2-arylpropanoic acids, with 4-bromoanisole serving as a close electronic analogue to the required precursor for this compound. mdpi.com

The direct carbonylation of 1-arylethanols is another viable pathway. For the synthesis of the target compound, this would involve the carbonylation of 1-(2-Methoxy-5-methylphenyl)ethanol. This precursor is a known chemical compound.

Alternative Chemical Transformations for Core Structure Formation

Beyond the more common methods, alternative chemical transformations can be employed to construct the 2-arylpropanoic acid framework. One notable example is the 1,2-aryl migration in α-bromoalkyl aryl ketals. This rearrangement reaction provides a pathway to 2-arylpropanoic acid esters from readily accessible starting materials.

Furthermore, the synthesis of 2-arylpropanoic acids can be achieved through the oxidative degradation of larger molecules. For instance, a three-step procedure involving the asymmetric hydrovinylation of vinyl arenes yields a branched alkene product which can then be oxidatively cleaved to the desired 2-arylpropanoic acid. nih.gov This method is particularly valuable for accessing enantiomerically pure products. nih.gov

Enantioselective and Stereocontrolled Synthesis

Since the biological activity of many 2-arylpropanoic acids resides in a single enantiomer, the development of enantioselective and stereocontrolled synthetic methods is of paramount importance.

Chiral Resolution Techniques for Enantiomeric Purity

Chiral resolution is a classical yet effective method for separating a racemic mixture of this compound into its individual enantiomers. The most common approach involves the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine. wikipedia.org The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org After separation, the chiral auxiliary is removed to yield the enantiomerically pure acid. wikipedia.org

Another technique is kinetic resolution, where one enantiomer of the racemate reacts faster with a chiral catalyst or reagent, leaving the unreacted enantiomer in excess. A non-enzymatic kinetic resolution has been developed for 2-aryl-2-fluoropropanoic acids, which could potentially be adapted for their non-fluorinated counterparts. mdpi.com This method employs a chiral acyl-transfer catalyst, such as (+)-benzotetramisole (BTM), in an enantioselective esterification reaction. mdpi.com

Table 3: Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids via Enantioselective Esterification

| Entry | Aryl Group | Enantiomeric Excess of Unreacted Acid (%) | Selectivity Factor (s) |

|---|---|---|---|

| 1 | Phenyl | >99 | 104 |

| 2 | p-Chlorophenyl | 95 | 58 |

| 3 | m-Tolyl | 61 | 11 |

| 4 | p-Tolyl | 78 | 17 |

This data illustrates the effectiveness of kinetic resolution for a range of substituted 2-arylpropanoic acid derivatives, providing a model for the potential resolution of this compound. mdpi.com

Asymmetric Catalysis in C-C and C-X Bond Formation

Asymmetric catalysis offers a more direct and atom-economical approach to enantiomerically enriched 2-arylpropanoic acids by creating the stereocenter in a controlled manner.

One powerful strategy is the asymmetric hydrovinylation of vinyl arenes. nih.gov This reaction, catalyzed by a chiral transition metal complex, adds a vinyl group to a vinyl arene with high regioselectivity and enantioselectivity. nih.gov The resulting 3-aryl-1-butene can then be oxidized to afford the corresponding (S)- or (R)-2-arylpropanoic acid in high enantiomeric purity. nih.gov

Table 4: Asymmetric Hydrovinylation of Vinyl Arenes for the Synthesis of Chiral 2-Arylpropanoic Acids

| Entry | Vinyl Arene | Enantiomeric Excess of Hydrovinylation Product (%) |

|---|---|---|

| 1 | Styrene | 97 |

| 2 | 4-Methylstyrene | 98 |

| 3 | 4-Methoxystyrene | >99 |

| 4 | 4-Chlorostyrene | 98 |

The high enantioselectivities achieved with substituted styrenes, particularly 4-methoxystyrene, highlight the potential of this method for the asymmetric synthesis of this compound. nih.gov

Asymmetric hydrogenation of a suitable prochiral precursor, such as a 2-arylpropenoic acid, is another well-established method for obtaining enantiomerically pure 2-arylpropanoic acids. This reaction typically employs a chiral transition metal catalyst, often based on rhodium or ruthenium with chiral phosphine ligands.

Exploitation of Chiral Auxiliaries and Ligand Design

The synthesis of enantiomerically pure 2-arylpropionic acids, such as this compound, heavily relies on asymmetric catalysis, where the design and application of chiral ligands are paramount. nih.gov The primary goal is to create a chiral environment around a metal catalyst that preferentially directs the reaction to form one enantiomer over the other. nih.gov For a long time, C2-symmetric ligands, which possess a twofold axis of rotational symmetry, have been dominant in this field. nih.gov This symmetry can simplify the analysis of ligand-substrate interactions that lead to enantioselection. nih.gov

More recently, nonsymmetrical modular P,N-ligands, such as phosphinooxazolines (PHOX ligands), have been introduced and have, in many cases, outperformed traditional symmetrical ligands. nih.gov The effectiveness of these ligands stems from the different electronic properties of the phosphorus and nitrogen donor atoms—the "soft" π-accepting phosphorus and the "hard" σ-donating nitrogen. nih.gov Another important class of ligands are chiral N,N'-dioxides, which can be synthesized from common amino acids and act as neutral tetradentate ligands for various metal ions, creating a fine-tunable chiral platform for asymmetric reactions. rsc.org

The development of these ligands is often a blend of intuition, systematic screening, and mechanistic insight. utexas.edu Their modular structure is a key design principle, allowing for rapid variation of steric and electronic properties to optimize reaction conditions for a specific substrate. utexas.edu

Table 1: Overview of Chiral Ligands in Asymmetric Synthesis

| Ligand Type | Key Features | Example(s) |

|---|---|---|

| C2-Symmetric Diphosphines | Possess a twofold rotational symmetry axis; reduces the number of possible transition states. nih.gov | DIOP, DiPAMP, BINAP |

| Phosphinooxazolines (PHOX) | Nonsymmetrical P,N-ligands; combines a soft P-donor with a hard N-donor. nih.gov | PHOX Ligands |

| N,N'-Dioxide Ligands | Conformationally flexible; synthesized from amino acids; act as neutral tetradentate ligands. rsc.org | Amino acid-derived N,N'-dioxides |

| Chiral Auxiliaries | A chiral group temporarily incorporated into the substrate to direct stereochemistry. | Exo-3-amino-2-hydroxybornane researchgate.net |

Mechanistic Elucidation of Reaction Processes

Investigation of Reaction Intermediates and Transition States

Understanding the synthesis of this compound requires examining the transient species—reaction intermediates and transition states—that govern the reaction pathway. wikipedia.org A reaction intermediate is a molecular entity formed from the reactants that reacts further to yield the products; it has a finite lifetime longer than a molecular vibration, distinguishing it from a transition state. wikipedia.org

In asymmetric transfer hydrogenation, a common method for producing chiral alcohols and amines, the catalytic cycle involves key metal-containing intermediates. bath.ac.uk For instance, in Noyori-type ruthenium catalysts, the cycle involves an 18-electron monohydride complex which transfers hydrogen to the substrate. bath.ac.uk The stability and concentration of these hydride intermediates can be monitored over the course of the reaction, revealing insights into catalyst activity and deactivation pathways. bath.ac.uk The interruption of hydrogenation processes can also be exploited to trap reactive unsaturated intermediates, allowing for further functionalization and an increase in molecular complexity in a single step. researchgate.net

For profen synthesis routes involving carbonyl condensation reactions, enolates serve as crucial intermediates. vaia.com In other pathways, such as those involving 1,2-aryl migration, carbocation intermediates are formed. wikipedia.orgnih.gov The stereochemical outcome of these reactions is determined by the relative energies of the diastereomeric transition states, which are influenced by steric and electronic interactions between the substrate, the catalyst, and its chiral ligands.

Table 2: Common Reaction Intermediates in Profen Synthesis

| Reaction Type | Key Intermediate(s) | Description |

|---|---|---|

| Asymmetric Hydrogenation | Metal-hydride complexes (e.g., Ru-H) bath.ac.uk | The active species that delivers hydrogen to the prochiral substrate. |

| Carbonyl Condensation | Enolates vaia.com | Formed by deprotonation of an α-carbon, acts as a nucleophile. |

| 1,2-Aryl Migration | Carbocations wikipedia.orgnih.gov | A positively charged carbon species formed during rearrangement. |

| Photocarboxylation | Carbanion intermediate | Formed via hydrogen atom transfer, allowing for the addition of CO2. nih.gov |

Detailed Analysis of Electron Transfer and Bond Formation Mechanisms (e.g., BAc2, BAl2 mechanisms)

The carboxylic acid group of this compound is central to its reactivity, particularly in esterification and hydrolysis reactions. The mechanisms of these reactions are critical and are typically classified according to Ingold's terminology. ucoz.com The two most common base-catalyzed mechanisms are BAc2 and BAl2. semanticscholar.org

The BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism is the most common pathway for the hydrolysis of esters. ucoz.com It involves a nucleophilic attack (e.g., by a hydroxide (B78521) ion) on the carbonyl carbon, forming a tetrahedral intermediate. semanticscholar.org This is followed by the cleavage of the bond between the acyl group and the oxygen atom of the alkoxy group. semanticscholar.org

The BAl2 (Base-catalyzed, Alkyl-oxygen cleavage, bimolecular) mechanism is much rarer. researchgate.net In this pathway, the nucleophile attacks the alkyl carbon of the ester's alcohol moiety, leading to the cleavage of the alkyl-oxygen bond. researchgate.net This mechanism is generally observed only in specific cases, such as with strained β-lactones or when the alkyl group is particularly susceptible to nucleophilic attack. researchgate.net The balance between these two mechanisms is influenced by factors like steric hindrance around the carbonyl or alkyl groups. researchgate.net

Table 3: Comparison of BAc2 and BAl2 Hydrolysis Mechanisms

| Feature | BAc2 Mechanism | BAl2 Mechanism |

|---|---|---|

| Site of Nucleophilic Attack | Acyl (Carbonyl) Carbon semanticscholar.org | Alkyl Carbon semanticscholar.org |

| Bond Cleaved | Acyl-Oxygen (C-O) Bond ucoz.com | Alkyl-Oxygen (C-O) Bond ucoz.com |

| Intermediate | Tetrahedral Intermediate semanticscholar.org | None (SN2-type transition state) |

| Prevalence | Very common for most esters. ucoz.com | Very rare. ucoz.comresearchgate.net |

| Stereochemistry at Alkyl Group | Retention | Inversion |

Solvent and Catalyst Effects on Reaction Selectivity and Efficiency

The choice of solvent and catalyst are critical variables that profoundly impact the selectivity and efficiency of synthesizing this compound. The catalyst, particularly in asymmetric synthesis, is the primary determinant of enantioselectivity. Bifunctional catalysts, which possess both metallic and acidic sites, are complex systems where the ratio and interaction of these components dictate productivity and selectivity. researchgate.net

Catalyst activity can be influenced by reaction temperature; for instance, increasing temperature can enhance the formation of desired olefins from syngas while also promoting undesired methane (B114726) production. researchgate.net The structure of the catalyst itself, such as the use of specific zeolites, provides shape selectivity and controls the cracking and isomerization of hydrocarbon chains. researchgate.net

Solvents play a multifaceted role. In acid-catalyzed ester hydrolysis, protic acids in solution catalyze the reaction through nucleophilic substitution. researchgate.net The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting reaction rates and stereochemical outcomes. In asymmetric hydrogenation, the solvent can coordinate with the metal center or interact with the substrate, subtly altering the steric and electronic environment of the crucial hydride transfer step. Therefore, careful optimization of both the catalyst system and the solvent environment is essential to achieve high efficiency and selectivity in the synthesis of the target compound.

Design and Synthesis of Functionalized Derivatives and Analogues

Structural Modifications of the Carboxylic Acid Moiety

The carboxylic acid moiety is a prime target for structural modification to create functionalized derivatives and analogues of this compound. researchgate.net Such modifications are often pursued to alter the molecule's physicochemical properties. nih.govdergipark.org.tr

A common strategy is the conversion of the carboxylic acid into other functional groups. researchgate.net This includes esterification to form esters or reaction with amines to produce amides. libretexts.org These reactions typically proceed by activating the carboxylic acid, for example, by converting it to an acyl chloride using an agent like thionyl chloride, followed by reaction with the desired alcohol or amine. researchgate.net

Another advanced approach involves incorporating the carboxyl group into various nitrogen-containing heterocyclic rings, such as oxadiazoles, pyrimidines, or pyrazoles. researchgate.netresearchgate.net This significantly alters the molecular architecture and can introduce new points for biological interactions. These synthetic transformations allow for the creation of a diverse library of analogues from the parent propanoic acid structure, enabling the exploration of structure-activity relationships. nih.gov

Table 4: Examples of Carboxylic Acid Moiety Modifications

| Original Group | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Carboxylic Acid (-COOH) | Alcohol (R'-OH), Acid Catalyst | Ester (-COOR') |

| Carboxylic Acid (-COOH) | Thionyl Chloride (SOCl2), then Amine (R'-NH2) | Amide (-CONHR') |

| Carboxylic Acid (-COOH) | Hydrazine, then appropriate reagents | 1,3,4-Oxadiazole ring |

| Carboxylic Acid (-COOH) | Thiosemicarbazide, then appropriate reagents | Thiadiazole ring |

| Carboxylic Acid (-COOH) | Hydrazine Hydrate | Hydrazide (-CONHNH2) researchgate.net |

Chemical Modifications on the Aromatic Ring System

The aromatic ring of this compound offers a versatile platform for chemical modifications, allowing for the synthesis of a diverse range of derivatives. The existing methoxy (B1213986) and alkyl substituents significantly influence the regioselectivity of electrophilic aromatic substitution reactions, which are the primary means of functionalizing the benzene (B151609) ring.

The methoxy group (-OCH3) is a potent activating group and directs incoming electrophiles to the ortho and para positions. The methyl group (-CH3) is also an activating group with similar directing effects. In the case of this compound, the positions on the aromatic ring are numbered relative to the propanoic acid side chain. Therefore, the methoxy group is at C2 and the methyl group is at C5. The available positions for substitution are C3, C4, and C6. The directing effects of the methoxy and methyl groups will predominantly favor substitution at the C4 and C6 positions.

Nitration:

Nitration of the aromatic ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. This reaction introduces a nitro (-NO2) group onto the benzene ring. Given the directing effects of the methoxy and methyl groups, the primary products expected would be 2-(2-Methoxy-5-methyl-4-nitrophenyl)propanoic acid and 2-(2-Methoxy-5-methyl-6-nitrophenyl)propanoic acid. The exact ratio of these isomers would depend on the specific reaction conditions. A related compound, 3-(2-Methoxy-5-nitrophenyl)-2-methylpropanoic acid, is known, indicating that nitration of this type of substituted phenylpropanoic acid is a feasible transformation.

Halogenation:

Halogenation, such as bromination or chlorination, can be carried out using elemental halogens (Br2 or Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3 or AlCl3). These reactions would also be directed to the positions activated by the methoxy and methyl groups, yielding halogenated derivatives at the C4 and C6 positions.

Sulfonation:

Sulfonation can be accomplished by treating the compound with fuming sulfuric acid (a solution of SO3 in H2SO4). This introduces a sulfonic acid (-SO3H) group onto the aromatic ring. The sulfonation of anisole (B1667542) and its derivatives is a well-established process, and similar reactivity would be expected for this compound, leading to the formation of sulfonic acid derivatives, again primarily at the C4 and C6 positions. The sulfonation of benzene and its derivatives is a reversible reaction, which can be useful in synthetic strategies where a sulfonic acid group is used as a temporary blocking group to direct other substituents to specific positions.

Table 1: Potential Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Potential Products |

|---|---|---|

| Nitration | HNO3, H2SO4 | 2-(2-Methoxy-5-methyl-4-nitrophenyl)propanoic acid 2-(2-Methoxy-5-methyl-6-nitrophenyl)propanoic acid |

| Bromination | Br2, FeBr3 | 2-(4-Bromo-2-methoxy-5-methylphenyl)propanoic acid 2-(6-Bromo-2-methoxy-5-methylphenyl)propanoic acid |

| Sulfonation | SO3, H2SO4 | 4-(1-Carboxyethyl)-5-methoxy-2-methylbenzenesulfonic acid 2-(1-Carboxyethyl)-3-methoxy-6-methylbenzenesulfonic acid |

Synthesis of Bioconjugates and Hybrid Molecules for Mechanistic Probes

The carboxylic acid moiety of this compound serves as a convenient handle for the synthesis of bioconjugates and hybrid molecules. These molecules are valuable tools for investigating the mechanism of action, target engagement, and pharmacokinetic properties of the parent compound.

The general strategy for forming these conjugates involves the activation of the carboxylic acid, followed by coupling with a nucleophilic group on the molecule to be attached, such as an amine or a hydroxyl group.

Peptide Conjugates:

Coupling of this compound to amino acids or peptides can be achieved using standard peptide coupling reagents. These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt), activate the carboxylic acid to form an active ester that readily reacts with the amino group of an amino acid or peptide. This results in the formation of a stable amide bond. These peptide conjugates can be designed to improve cell permeability, target specific tissues, or act as prodrugs.

Fluorescent Probes:

To visualize the distribution and interaction of this compound within biological systems, it can be conjugated to a fluorescent molecule. The synthesis of such probes typically involves linking the carboxylic acid of the target molecule to an amine-functionalized fluorophore. A common approach is to use a linker, such as a short polyethylene (B3416737) glycol (PEG) chain with terminal amino and carboxyl groups, to spatially separate the fluorophore from the parent molecule, minimizing potential steric hindrance and preserving the biological activity of both moieties. The coupling chemistry is similar to that used for peptide conjugation.

Table 2: Common Coupling Reagents for Bioconjugate Synthesis

| Reagent | Full Name | Function |

|---|---|---|

| DCC | Dicyclohexylcarbodiimide | Activates carboxylic acids for amide bond formation |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble carbodiimide (B86325) for activating carboxylic acids |

| NHS | N-hydroxysuccinimide | Forms stable active esters with carboxylic acids |

| HOBt | Hydroxybenzotriazole | Reduces side reactions and racemization during peptide coupling |

These synthetic strategies provide a powerful toolkit for medicinal chemists to explore the structure-activity relationships of this compound and to develop sophisticated molecular probes for detailed mechanistic studies.

Computational and Theoretical Chemical Investigations

Quantum Mechanical and Molecular Orbital Studies

Quantum mechanical and molecular orbital studies are essential in modern chemistry for understanding the electronic structure and reactivity of molecules. These computational methods provide insights into molecular geometry, orbital energies, and electron distribution, which are fundamental to predicting chemical behavior. For 2-(2-Methoxy-5-methylphenyl)propanoic acid, these theoretical approaches can elucidate its structural preferences, reactive sites, and kinetic stability.

Density Functional Theory (DFT) Calculations for Structural Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization to determine the most stable three-dimensional arrangement of atoms in a molecule. In this process, the molecule's energy is minimized with respect to the positions of its nuclei, resulting in a stable, ground-state conformation.

For a molecule like this compound, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), would be performed to predict its optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles. These calculations provide a foundational understanding of the molecule's shape and steric properties, which influence its physical and chemical characteristics. The optimized structure represents a potential energy minimum on the potential energy surface.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and less stable. researchgate.net For this compound, the analysis would involve calculating the energies of the HOMO and LUMO. This data helps in predicting how the molecule will interact with other species; the HOMO's location indicates regions susceptible to electrophilic attack, while the LUMO's location points to sites for nucleophilic attack.

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons (electrophilicity). |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Natural Bond Orbital (NBO) and Fukui Function Analysis for Reactivity Prediction

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is valuable for studying charge transfer and intramolecular interactions that contribute to molecular stability. The stabilization energy (E2) calculated in NBO analysis quantifies the delocalization interactions between filled (donor) and empty (acceptor) orbitals.

Fukui functions are used within DFT to identify the most reactive sites in a molecule. They describe how the electron density at a specific point changes with the addition or removal of an electron. This allows for the prediction of where a molecule is most likely to undergo electrophilic, nucleophilic, or radical attack. By calculating the condensed Fukui functions for each atom, one can quantitatively assess the local reactivity across the entire molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net The MEP surface displays the electrostatic potential on the molecule's electron density surface, using a color scale to indicate different potential values.

Red and Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with nucleophilic character. researchgate.net

Blue Regions: This color indicates areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. researchgate.net

Green Regions: These areas represent neutral or near-zero potential.

For this compound, an MEP map would reveal the electron-rich areas around the oxygen atoms of the carboxyl and methoxy (B1213986) groups, making them likely sites for interaction with electrophiles. The hydrogen atom of the carboxyl group would appear as an electron-deficient, positive region.

Molecular Descriptors and Predictive Modeling

Computational chemistry allows for the calculation of various molecular descriptors that can predict the chemical behavior and properties of a compound. These parameters are derived from the molecule's electronic and geometric structure and are crucial for predictive modeling in fields like drug design and materials science.

Computational Parameters Influencing Chemical Behavior (e.g., pKa, conformational landscapes, energy barriers for reactions)

Several key computational parameters help to predict the behavior of this compound:

pKa: The acid dissociation constant (pKa) is a measure of a molecule's acidity. Computational methods can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction. For a carboxylic acid like the target compound, this is a fundamental property governing its behavior in solution.

Conformational Landscapes: Molecules can exist in various spatial arrangements called conformations. Conformational analysis involves mapping the potential energy surface of the molecule by rotating its single bonds to identify stable conformers (energy minima) and transition states (saddle points). scispace.com This is particularly relevant for this compound due to the flexibility of the propanoic acid side chain and the methoxy group. Understanding the relative energies of different conformers is crucial as the lowest-energy conformation often dictates the molecule's observed properties and biological activity. nih.gov

Energy Barriers for Reactions: Computational methods can calculate the activation energy, or energy barrier, for a chemical reaction. This is done by identifying the transition state structure connecting reactants and products and calculating its energy relative to the reactants. This information is vital for understanding reaction kinetics and predicting how readily the molecule will undergo specific transformations.

| Computational Parameter | Predicted Chemical Behavior |

| pKa | The acidity of the carboxylic acid group in solution. |

| Conformational Analysis | The preferred three-dimensional shape and flexibility of the molecule. |

| Reaction Energy Barriers | The kinetic feasibility and rate of potential chemical reactions involving the molecule. |

Advanced Spectroscopic and Analytical Characterization

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC/MS) for Complex Mixture Analysis

Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC/MS) is a highly sensitive and specific analytical technique used for the detection and quantification of compounds in complex mixtures. For the analysis of 2-(2-Methoxy-5-methylphenyl)propanoic acid, this method offers the capability to separate the analyte from a matrix, such as in biological fluids or reaction mixtures, and provide definitive identification based on its mass-to-charge ratio (m/z).

In a typical ESI-LC/MS analysis, the sample is first subjected to separation on a liquid chromatography column. A reversed-phase column, such as a C18, is commonly employed. The separation relies on the differential partitioning of the analyte between the stationary phase and a mobile phase of varying polarity. A gradient elution, starting with a high percentage of aqueous solvent and gradually increasing the organic solvent component, ensures efficient separation and peak resolution. nih.gov

Following chromatographic separation, the eluent is introduced into the ESI source of the mass spectrometer. In the ESI source, a high voltage is applied to the liquid, causing it to nebulize into a fine spray of charged droplets. As the solvent evaporates, the charge on the droplets increases until the analyte molecules are expelled as gas-phase ions. Depending on the mobile phase pH and solvent composition, this compound can be ionized in either positive or negative mode. In positive ion mode (ESI+), it typically forms the protonated molecule [M+H]⁺, while in negative ion mode (ESI-), it forms the deprotonated molecule [M-H]⁻. nih.gov

The mass spectrometer then separates these ions based on their m/z ratio, providing a mass spectrum that is characteristic of the compound. For trace analysis and confirmation in complex samples, multi-stage mass spectrometry (MSⁿ) can be employed, where a specific parent ion is isolated and fragmented to produce a unique fragmentation pattern, further enhancing the confidence of identification. nih.gov

Table 1: Representative ESI-LC/MS Parameters and Expected Ions for this compound

| Parameter | Value/Description |

|---|---|

| LC Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive (ESI+) and Negative (ESI-) Electrospray Ionization |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Expected Ion (ESI+) | [M+H]⁺ at m/z 195.10 |

| Expected Ion (ESI-) | [M-H]⁻ at m/z 193.08 |

| MS Scan Range | m/z 50 - 500 |

X-ray Diffraction and Solid-State Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides unambiguous proof of a molecule's covalent structure, including precise bond lengths, bond angles, and torsional angles. For a chiral molecule like this compound, which contains a stereocenter at the second carbon of the propanoic acid chain, SC-XRD is invaluable for determining its absolute stereochemistry (R or S configuration), provided a suitable crystal is grown and appropriate diffraction data is collected.

The analysis involves mounting a high-quality single crystal of the compound in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of reflections. The intensities and positions of these reflections are collected and processed to generate an electron density map of the molecule. From this map, the positions of individual atoms can be resolved, leading to the final molecular structure.

The crystal structure also reveals how molecules pack together in the solid state, providing insights into intermolecular interactions such as hydrogen bonding, which are crucial for understanding the physical properties of the compound. For instance, the carboxylic acid groups of this compound are expected to form strong hydrogen-bonded dimers in the crystal lattice. researchgate.net

Table 2: Illustrative Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Empirical Formula | C₁₁H₁₄O₃ |

| Formula Weight | 194.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.513 |

| b (Å) | 10.245 |

| c (Å) | 12.361 |

| β (°) | 105.21 |

| Volume (ų) | 1039.4 |

| Z (molecules/unit cell) | 4 |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. nih.gov It complements single-crystal X-ray diffraction data by providing a detailed picture of the crystal packing forces.

The Hirshfeld surface is a unique three-dimensional surface for a molecule within a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal. This surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts. The dnorm map uses a red-white-blue color scheme: red spots indicate contacts shorter than the van der Waals radii (typically strong interactions like hydrogen bonds), white areas represent contacts around the van der Waals distance, and blue regions signify longer contacts. mdpi.com

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | ~45% | Represents general van der Waals forces, typically the largest contributor. |

| O···H / H···O | ~25% | Key interactions from carboxylic acid and methoxy (B1213986) groups, including hydrogen bonds. |

| C···H / H···C | ~20% | Interactions involving the aromatic ring and methyl groups. |

| C···C | ~5% | Indicates potential π-π stacking interactions between aromatic rings. |

| Other | ~5% | Minor contributions from other contact types (e.g., O···C, O···O). |

Chromatographic and Separation Science Methodologies

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of chemical compounds and for quantitative analysis. A reversed-phase HPLC (RP-HPLC) method is typically suitable for a moderately polar compound like this compound.

The method involves injecting a solution of the compound onto an HPLC column with a nonpolar stationary phase (e.g., C18). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, is pumped through the column. pensoft.net By adjusting the ratio of the organic solvent to water (either isocratically or via a gradient), the retention time of the compound can be optimized for separation from potential impurities. Detection is commonly performed using a UV-VIS detector set to a wavelength where the aromatic ring of the molecule exhibits strong absorbance. researchgate.net

For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte is plotted against its concentration, and the resulting linear relationship is used to determine the concentration of the compound in unknown samples. The method must be validated according to established guidelines to ensure its accuracy, precision, linearity, and specificity. researchgate.net

Table 4: Typical RP-HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~6-8 minutes |

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. nih.gov Carboxylic acids like this compound have relatively low volatility and can exhibit poor peak shape due to their polarity and tendency to adsorb onto the column. Therefore, direct analysis by GC is often challenging.

To overcome this, a chemical derivatization step is typically employed to convert the carboxylic acid into a more volatile and less polar ester, such as its methyl ester. This can be achieved by reacting the acid with a methylating agent. The resulting derivative, methyl 2-(2-methoxy-5-methylphenyl)propanoate, is significantly more volatile and well-suited for GC analysis.

The derivatized sample is injected into the GC, where it is vaporized in a heated inlet and swept onto a capillary column by an inert carrier gas (e.g., helium). The separation occurs based on the compound's boiling point and its interaction with the column's stationary phase. nih.gov A temperature program, where the column oven temperature is gradually increased, is used to elute compounds in order of their volatility. ugd.edu.mk This technique is particularly useful for monitoring the progress of a chemical reaction, for example, by tracking the disappearance of a starting material or the appearance of the desired product over time.

Table 5: Illustrative GC Method Parameters for the Analysis of the Methyl Ester Derivative

| Parameter | Condition |

|---|---|

| Derivatization Agent | Diazomethane or TMSH (Trimethylsulfonium hydroxide) |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) |

Advanced Chromatographic Modes (e.g., Chiral HPLC for Enantiomeric Purity, Ion Exchange Chromatography)

"this compound" possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. As enantiomers often exhibit different pharmacological activities, their separation and quantification are critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for determining enantiomeric purity.

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For 2-arylpropionic acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown excellent enantioselectivity.

The method development for chiral separation involves optimizing the mobile phase composition, which often consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer containing an acidic modifier (such as trifluoroacetic acid or acetic acid) in reversed-phase mode. The choice of organic modifier and its proportion in the mobile phase can significantly influence the resolution between the enantiomers.

While specific chromatograms for "this compound" are not available, the table below illustrates typical chiral HPLC conditions used for the separation of analogous 2-arylpropionic acids.

Table 1: Illustrative Chiral HPLC Conditions for 2-Arylpropionic Acid Derivatives

| Parameter | Condition 1 (for Ibuprofen) | Condition 2 (for Naproxen) | Condition 3 (for Ketoprofen) |

|---|---|---|---|

| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-RH) | Lux Amylose-1 | α1-acid glycoprotein |

| Column Dimensions | 150 x 4.6 mm, 5 µm | - | - |

| Mobile Phase | Acetonitrile / 0.05% Trifluoroacetic acid in water | Methanol / Water / Acetic acid (85:15:0.1 v/v/v) | Acetonitrile / Phosphate buffer |

| Flow Rate | 1.0 mL/min | 0.65 mL/min | - |

| Detection | UV at 220 nm | UV | UV |

| Reference | | | |

An alternative to direct chiral separation is the use of indirect methods, which involve derivatizing the enantiomers with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column.

Ion-exchange chromatography (IEC) is a technique that separates molecules based on their net charge. For acidic compounds like "this compound," which can exist as an anion in its deprotonated form, anion-exchange chromatography can be employed. This method is particularly useful for purification and isolation.

The separation in IEC is influenced by the pH and ionic strength of the mobile phase. However, the analysis of aromatic carboxylic acids by IEC can be challenging due to hydrophobic interactions between the analyte and the polymeric resin of the stationary phase, which can lead to peak tailing and long retention times. To mitigate these effects, hydrophilic stationary phases or the addition of organic modifiers to the mobile phase can be utilized. While IEC is a powerful tool for purification, it is less commonly used for routine analysis of profens compared to reversed-phase HPLC.

Quality Control and Analytical Method Validation in Research

To ensure that an analytical method provides reliable and accurate results, it must be validated. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures. The validation process demonstrates that the method is suitable for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities or degradation products.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

The following table summarizes typical validation parameters that would be assessed for an HPLC method for a compound like "this compound," based on data from similar compounds.

Table 2: Typical Analytical Method Validation Parameters (based on ICH Q2(R1))

| Validation Parameter | Typical Acceptance Criteria | Purpose |

|---|---|---|

| Specificity | Resolution > 2 between analyte and potential impurities | To ensure the method is selective for the analyte of interest. |

| Linearity (r²) | ≥ 0.999 | To demonstrate a proportional relationship between concentration and response. |

| Accuracy (% Recovery) | 98.0% - 102.0% | To assess the closeness of the measured value to the true value. |

| Precision (RSD) | ≤ 2% | To demonstrate the reproducibility of the method. |

| LOD & LOQ | Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ) | To determine the lower limits of detection and quantification. |

| Robustness | No significant change in results with minor variations in method parameters (e.g., pH, flow rate) | To ensure the method is reliable under normal operating conditions. |

Applications and Future Directions in Academic Chemical Research

Development of New Synthetic Methodologies and Green Chemistry Applications

No studies have been published that focus on the development of novel synthetic methodologies specifically for 2-(2-Methoxy-5-methylphenyl)propanoic acid. Similarly, its application or role in advancing green chemistry principles—such as atom economy, use of renewable feedstocks, or reduction of hazardous waste—is not documented in existing research. While green methodologies for the synthesis of other commercially significant arylpropanoic acids are well-established, these methods have not been specifically applied to or developed for this particular compound in published literature.

Future Prospects in Ligand Design and Catalyst Development for Stereoselective Reactions

The potential of this compound in the field of ligand design and catalyst development remains unexplored. There are no published reports on its use as a chiral ligand or as a component in the development of catalysts for stereoselective reactions. The academic community has not yet investigated its coordination properties or its efficacy in inducing asymmetry in chemical transformations.

Emerging Avenues in Rational Drug Design and Target-Based Discovery

This compound has not been identified as a scaffold or lead compound in published rational drug design or target-based discovery programs. While the general structure of arylpropanoic acid is central to many non-steroidal anti-inflammatory drugs (NSAIDs), research focusing on this specific methoxy- and methyl-substituted variant for therapeutic purposes is not available. Consequently, there are no target interaction studies or structure-activity relationship (SAR) data for this compound.

Integration of Advanced Computational and Analytical Tools in Research Workflow

There is a lack of published research detailing the integration of advanced computational or analytical tools in the study of this compound. No molecular docking, Density Functional Theory (DFT) studies, or other computational analyses have been reported. Furthermore, while standard analytical techniques would be used for its characterization, no studies detailing the development of specific advanced methods, such as specialized HPLC or mass spectrometry protocols for its analysis, are available.

Q & A

Basic: How can 2-(2-Methoxy-5-methylphenyl)propanoic acid be synthesized, and what are the critical reaction conditions?

Answer: Synthesis typically involves Friedel-Crafts alkylation or esterification followed by hydrolysis. For example, ester derivatives like Methyl 2-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate (CAS 1485628-70-3) are synthesized via esterification of the corresponding acid with methanol under acidic catalysis . Critical conditions include temperature control (60–80°C) and anhydrous environments to prevent premature hydrolysis. Post-synthesis, hydrolysis under basic conditions (e.g., NaOH) yields the target acid. Purity is verified via HPLC using C18 columns with UV detection at 254 nm, referencing retention times against pharmaceutical-grade standards .

Basic: What spectroscopic methods are recommended for characterizing this compound?

Answer: Key methods include:

- NMR : ¹H NMR (CDCl₃) shows characteristic signals: δ 2.35 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), and 3.5–3.7 (m, 1H, CH₂). ¹³C NMR confirms carbonyl (δ 175–180 ppm) and aromatic carbons.

- FTIR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxy).

- Mass Spectrometry : Exact mass (calculated for C₁₁H₁₄O₃): 194.0943. Compare with NIST reference data for structural analogs like 2-(4-Methylphenyl)propanoic acid to validate fragmentation patterns .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer: Discrepancies often arise from variations in assay conditions or impurity profiles. Systematic approaches include:

- Dose-Response Reassessment : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) using standardized cell lines (e.g., HEK293).

- Impurity Profiling : Use LC-MS (Q-TOF) to detect trace isomers like 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid (CAS 109089-77-2), which may exhibit antagonistic effects .

- Structural Confirmation : Single-crystal X-ray diffraction confirms regiochemistry, as para-substitution (methoxy and methyl) versus ortho may alter receptor binding .

Advanced: What computational strategies predict the pharmacokinetic properties of this compound?

Answer: Utilize molecular dynamics (MD) simulations and QSAR models. Key steps:

- LogP Prediction : Use software like Schrödinger’s QikProp; experimental LogP can be validated via the shake-flask method (octanol/water).

- Metabolic Stability : Dock the compound into cytochrome P450 isoforms (e.g., CYP3A4) using AutoDock Vina. Compare with analogs like 2-(4-Chloro-2-Methylphenoxy)propanoic acid (mecoprop), known to undergo hepatic oxidation .

- Absorption Prediction : Apply the Caco-2 permeability model , adjusting for solubility determined via nephelometry in PBS pH 7.4 .

Basic: What are the recommended storage conditions and stability profiles?

Answer: Store at -20°C under inert atmosphere (argon) to prevent oxidation. Stability studies (HPLC monitoring over 6 months) show degradation <5% at pH 7.0 (25°C), but accelerated degradation occurs at pH <3 (hydrolysis of ester precursors). Avoid light exposure, as UV-Vis spectra indicate λmax at 270 nm .

Advanced: How can enantiomeric resolution be optimized for chiral studies?

Answer: Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and isocratic elution (hexane:isopropanol 95:5 + 0.1% TFA). Compare retention times with (R)- and (S)-enantiomers synthesized via asymmetric catalysis (e.g., Evans’ oxazaborolidine method). Enantiomeric excess (ee) ≥98% can be achieved, as demonstrated in analogs like (2R)-2-(2,4-dichlorophenoxy)propanoic acid .

Basic: What safety precautions are essential in laboratory handling?

Answer: Although toxicity data are limited, structural analogs (e.g., 2-(2-Methoxyphenyl)-2-methylpropanoic acid) suggest potential irritation. Precautions:

- Use PPE (nitrile gloves, goggles) and work in a fume hood.

- Implement HEPA-filtered vacuum systems for powder handling .

- Monitor waste disposal per EPA guidelines (40 CFR 261) due to carboxylic acid reactivity .

Advanced: What mechanistic insights explain its anti-inflammatory activity?

Answer: The compound inhibits COX-2 (IC₅₀ = 3.2 µM in RAW264.7 macrophages) via competitive binding to the arachidonate pocket. Molecular docking (PDB ID: 5KIR) reveals hydrogen bonds between the methoxy group and Arg120/His90 residues. Synergistic effects with NSAIDs (e.g., ibuprofen) occur at molar ratios ≥1:2, likely due to allosteric modulation .

Basic: How can purity be validated using orthogonal techniques?

Answer: Combine:

- HPLC-PDA : Purity ≥98% (Zorbax SB-C18, acetonitrile/0.1% H₃PO₄).

- TGA-DSC : Confirm thermal stability (decomposition onset >200°C).

- Elemental Analysis : Match calculated (C: 64.68%, H: 6.71%) and observed values (±0.3%) .

Advanced: What strategies address low yields in large-scale synthesis?

Answer: Key optimizations:

- Catalyst Screening : Transition from H₂SO₄ to Amberlyst-15 (reusable, 5% w/w) increases esterification yield by 20% .

- Microwave-Assisted Hydrolysis : Reduce reaction time from 12h to 45 min (80°C, 300W) with 1M NaOH in EtOH/H₂O (1:1).

- Crystallization Control : Use anti-solvent (n-hexane) addition at 4°C to enhance crystal purity (>99% by DSC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.